molecular formula C15H16BClO3 B7802287 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid CAS No. 871125-98-3

4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Cat. No.: B7802287
CAS No.: 871125-98-3
M. Wt: 290.5 g/mol
InChI Key: UDKYOMYSPIEDTK-UHFFFAOYSA-N
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Description

4-(2’-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is a boronic acid derivative . It has potential applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

Allosteric Modifiers of Hemoglobin

A study by Randad et al. (1991) explored the use of isomeric aryloxy compounds, including derivatives similar to 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid, as allosteric effectors of hemoglobin. These compounds showed potential in clinical or biological areas that require a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes. The study noted the structural relationship of these compounds to marketed antilipidemic agents (Randad, Mahran, Mehanna, & Abraham, 1991).

Synthesis of Benzofuro(2,3-c)pyrazol-3(1H)-ones

Hogale et al. (1995) reported the preparation of 2-(2,4-Dimethylphenoxy)propionic acid, a compound structurally related to this compound. This research demonstrated the formation and conversion processes of complex compounds, which are fundamental in the development of pharmaceuticals and other chemical products (Hogale, Shirke, & Kharade, 1995).

Suzuki Reaction and Cross-Coupling Applications

Winkle and Schaab (2001) explored the Suzuki reaction of diarylborinic acid derivatives, including compounds similar to this compound. Their research highlights the potential of these compounds in organic synthesis, particularly in Suzuki cross-coupling reactions, which are crucial in the synthesis of various organic compounds, including pharmaceuticals (Winkle & Schaab, 2001).

Catalytic Applications in Organic Synthesis

The study by Ukai et al. (2006) and Maki et al. (2006) discussed the use of arylboronic esters, related to this compound, as catalysts in organic synthesis. These compounds show effectiveness in the carboxylation of aryl- and alkenylboronic esters with CO2, and in the amide condensation of sterically demanding carboxylic acids, demonstrating their utility in creating complex organic molecules (Ukai, Aoki, Takaya, & Iwasawa, 2006); (Maki, Ishihara, & Yamamoto, 2006).

Safety and Hazards

The safety data sheet for the related compound Phenylboronic acid indicates that it is harmful if swallowed . It is advised not to eat, drink, or smoke when using this product, and to wash hands and face thoroughly after handling .

Future Directions

Given its potential applications in organic synthesis and medicinal chemistry , future research may explore the use of 4-(2’-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid in the synthesis of new pharmaceuticals or materials.

Properties

IUPAC Name

[4-[(2-chlorophenyl)methoxy]-3,5-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BClO3/c1-10-7-13(16(18)19)8-11(2)15(10)20-9-12-5-3-4-6-14(12)17/h3-8,18-19H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKYOMYSPIEDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)OCC2=CC=CC=C2Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584496
Record name {4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849052-15-9, 871125-98-3
Record name {4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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